molecular formula C9H21NO2 B091547 N,N-Dimethylformamide diisopropyl acetal CAS No. 18503-89-4

N,N-Dimethylformamide diisopropyl acetal

Cat. No. B091547
CAS RN: 18503-89-4
M. Wt: 175.27 g/mol
InChI Key: XOZZATXWQMOVHL-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide diisopropyl acetal is a chemical reagent that has been utilized in various synthetic applications. It is known for its ability to introduce formyl groups into molecules and to act as a derivatizing agent, enhancing the properties of compounds for analytical purposes.

Synthesis Analysis

The synthesis of derivatives using N,N-dimethylformamide diisopropyl acetal involves the reaction of the reagent with specific functional groups in target molecules. For instance, amino acids containing N-methyl or cyclic secondary amines can be converted to volatile derivatives through reaction with this reagent. The process involves the formation of an amide acetal intermediate, followed by formylation of the amine functionalities and direct esterification of carboxylic acid groups, resulting in N-formyl esters that are stable and suitable for assay development .

Molecular Structure Analysis

The molecular structure of derivatives formed using N,N-dimethylformamide diisopropyl acetal is characterized by the presence of formyl ester groups. In the case of corticosteroids like dexamethasone, the reagent has been used to produce a corticosteroid ester, which is typically obtained after several reaction steps. The structure of this product has been determined and is of significant interest in analytical chemistry and drug residue surveys .

Chemical Reactions Analysis

N,N-Dimethylformamide diisopropyl acetal is involved in various chemical reactions, particularly in the formation and modification of heterocyclic compounds. It is used for formylation of active methylene groups, conversion of methyl groups to enamines, and formylation of amino groups to give amidines. These reactions produce useful intermediates for further chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of derivatives formed using N,N-dimethylformamide diisopropyl acetal are tailored for specific analytical applications. For example, the acetal derivatives of barbiturates and related compounds can be chromatographed with good precision and speed, allowing for their separation and determination. The derivatives exhibit stability and are amenable to analysis by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which confirms their structure and facilitates their identification .

Scientific Research Applications

Environmental and Safety Assessments

N,N-Dimethylformamide (DMF) is widely recognized for its use as an organic solvent in the production of synthetic leathers, fibers, and coatings due to its low volatility and excellent solvent properties. However, its utilization has raised concerns about occupational exposure and environmental safety. Research indicates that DMF exposure may lead to liver damage and potential carcinogenic effects in workers, emphasizing the importance of rigorous safety and health assessments in workplaces where DMF is used (Kim & Kim, 2011). Furthermore, the need for non-toxic solvents in membrane preparation has been highlighted, with studies aiming to replace DMF and similar toxic solvents with safer alternatives. This research underscores the ongoing efforts to improve the sustainability and environmental impact of chemical processes involving DMF (Figoli et al., 2014).

Biological and Pharmacological Research

DMF and its derivatives play a critical role in biological and pharmacological research, serving as key subjects in the study of their biochemical properties and potential therapeutic applications. N-acetylcysteine (NAC), derived from DMF, has been investigated for its therapeutic potential in psychiatry, showcasing benefits in treating disorders such as addiction, compulsive disorders, schizophrenia, and bipolar disorder. These studies shed light on the multifaceted roles of DMF derivatives in modulating glutamatergic, neurotropic, and inflammatory pathways, suggesting a broader therapeutic relevance beyond their traditional applications (Dean et al., 2011).

properties

IUPAC Name

N,N-dimethyl-1,1-di(propan-2-yloxy)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZZATXWQMOVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(N(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171701
Record name N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine
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Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide diisopropyl acetal

CAS RN

18503-89-4
Record name N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18503-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-trimethyl-1,1-bis(1-methylethoxy)amine
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